(2-Chloro-6-methylphenyl)boronic acid
Overview
Description
(2-Chloro-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the sixth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-6-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloro-6-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide, sodium periodate, and other oxidizing agents are used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-6-methylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and methyl substituents.
2-Chloro-5-methylphenylboronic Acid: Similar structure but with different substitution pattern.
2-Chloro-6-methoxyphenylboronic Acid: Contains a methoxy group instead of a methyl group.
Uniqueness
(2-Chloro-6-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups can enhance its utility in various synthetic applications .
Biological Activity
(2-Chloro-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in various biological processes, including enzyme inhibition and drug delivery systems. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has demonstrated that various boronic acids exhibit anticancer properties. For instance, modifications of boronic acid groups in bioactive molecules can enhance selectivity and pharmacokinetic characteristics, leading to improved anticancer activity. In particular, studies have shown that derivatives with specific substituents can significantly inhibit cancer cell proliferation.
- Case Study : A study involving boronic acid derivatives indicated that compounds similar to this compound displayed potent growth inhibition against prostate cancer cell lines, with growth inhibitory concentrations (GI50) in the low micromolar range .
Antibacterial Activity
Boronic acids, including this compound, have been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes that rely on boron for activity.
- Research Findings : A review highlighted that certain boronic acids exhibit minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in their antibacterial efficacy .
Interaction with Insulin
Recent theoretical studies suggest that boronic acids can interact with insulin, potentially stabilizing its structure. This interaction is particularly relevant for developing diabetes treatments.
- Findings : Computational models indicated that specific boronic acid derivatives demonstrate strong binding affinities to insulin, which could enhance insulin stability and efficacy in therapeutic applications .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Modifications to the phenyl ring or the boronic acid group can significantly influence its pharmacological properties.
Substituent | Effect on Activity |
---|---|
Chlorine at position 2 | Enhances selectivity towards certain targets |
Methyl at position 6 | Modifies lipophilicity and cellular uptake |
Boron atom | Critical for enzyme inhibition mechanisms |
The biological activities of this compound are primarily attributed to its ability to form reversible covalent bonds with target biomolecules. This property allows it to modulate enzyme activities and interfere with cellular pathways critical for disease progression.
- Enzyme Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes involved in protein degradation.
- Cell Signaling Interference : By modifying signaling pathways, these compounds can affect cell proliferation and apoptosis.
Properties
IUPAC Name |
(2-chloro-6-methylphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDCLLBIQICNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-51-9 | |
Record name | (2-chloro-6-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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